molecular formula C18H20F3N5O2S B2894636 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1234906-14-9

1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2894636
CAS No.: 1234906-14-9
M. Wt: 427.45
InChI Key: KPMURDXYVDRLQH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety linked to a piperidin-4-ylmethyl scaffold and a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2S/c1-11-15(29-25-24-11)16(27)26-8-6-12(7-9-26)10-22-17(28)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,12H,6-10H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMURDXYVDRLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiadiazole ring and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H15F3N4O2S\text{C}_{12}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Piperidine ring : Often associated with psychoactive properties and enzyme inhibition.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • DNA Interaction : The thiadiazole moiety can interact with DNA, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation : It may act on various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound have demonstrated effectiveness against various bacteria and fungi.

CompoundActivityReference
Thiadiazole derivativesAntibacterial
1,3,4-Thiadiazole derivativesAntifungal
Various derivativesAntitubercular

Anticancer Activity

Thiadiazole-based compounds have been extensively studied for their anticancer properties. They have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

StudyCell LineMechanism
Dhumal et al. (2016)Mycobacterium bovis BCGInhibition of fatty acid biosynthesis
Desai et al. (2016)Various cancer linesInduction of apoptosis and cell cycle disruption

Anti-inflammatory Activity

Some studies have reported anti-inflammatory effects associated with thiadiazole compounds. These effects are often linked to the modulation of inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive bacteria. Results indicated that some derivatives exhibited up to 16 times the potency of existing antibiotics .
  • Anticancer Potential : In vitro studies demonstrated that certain thiadiazole derivatives could significantly inhibit the growth of cancer cells by inducing apoptosis through DNA interaction .

Comparison with Similar Compounds

Structural Analogues in Urea-Thiazole/Piperazine Systems

describes urea derivatives with thiazole and piperazine cores (e.g., compounds 11a–11o ). Key comparisons:

Compound Substituents on Urea Core Structure Yield (%) ESI-MS [M+H]+
Target 2-(Trifluoromethyl)phenyl 4-Methyl-1,2,3-thiadiazole-piperidine N/A N/A
11j 2-(Trifluoromethyl)phenyl Thiazole-piperazine 88.1 534.1
11d 4-(Trifluoromethyl)phenyl Thiazole-piperazine 85.3 534.1
11c 3-Chloro-4-fluorophenyl Thiazole-piperazine 88.9 518.1
  • Key Differences: The target compound’s thiadiazole core (vs. The piperidine scaffold (vs. piperazine in ) reduces basicity, which may affect solubility and pharmacokinetics.

Urea Derivatives with Heterocyclic Modifications

Oxadiazole-Pyrrolidine Systems ()

The compound 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea shares a urea-trifluoromethylphenyl group but replaces the thiadiazole-piperidine core with an oxadiazole-pyrrolidine system. Oxadiazoles are less polar than thiadiazoles, which could reduce aqueous solubility but improve membrane permeability .

Pyrazole-Thiadiazole Hybrids ()

Compound 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea replaces the thiadiazole-piperidine unit with a pyrazole ring.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the piperidine core. Key steps include:

  • Amide coupling : Use of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidine derivatives, employing coupling agents like EDCI or DCC to form the thiadiazole-piperidine intermediate .
  • Urea formation : Reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) to introduce the urea moiety .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for isolating the final product .
    Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can systematically vary parameters like temperature, solvent ratios, and catalyst loading to maximize yield .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Characterization requires a combination of analytical techniques:

  • Spectroscopy :
    • IR : Verify carbonyl (1650–1750 cm⁻¹) and urea N–H stretches (3200–3400 cm⁻¹) .
    • NMR : Confirm piperidine methylene protons (~δ 3.0–4.0 ppm) and trifluoromethyl group (δ ~7.5 ppm in ¹H NMR; distinct CF₃ splitting in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion) .
  • X-ray crystallography : For unambiguous 3D structure determination, if suitable crystals are obtained .

Advanced: How do structural modifications (e.g., substituents on the thiadiazole or phenyl rings) influence biological activity?

Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replacing the 4-methyl-thiadiazole with furan or pyrazole groups (alters electronic properties) or modifying the trifluoromethylphenyl group with halogens (affects lipophilicity) .
  • Biological assays : Test analogs against target receptors (e.g., neuronal nicotinic receptors) to quantify potency shifts. For example, thiophene-substituted analogs in showed enhanced activity compared to phenyl derivatives.
  • Computational modeling : Molecular docking to predict binding affinities based on steric/electronic changes .

Advanced: What computational strategies can accelerate reaction design and mechanistic studies for this compound?

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates in the synthesis pathway .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • In silico solubility prediction : Tools like COSMO-RS to screen solvent systems for crystallization .

Advanced: How should researchers resolve contradictions in reported biological activity data across structural analogs?

  • Standardized assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare data across studies while adjusting for parameters like IC₅₀ measurement techniques (radioligand binding vs. fluorescence) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting activity data arises from functional assays .

Advanced: What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Target deconvolution :
    • Chemical proteomics : Use immobilized compound derivatives to pull down binding proteins from cell lysates .
    • Kinase profiling : Screen against panels of kinases or GPCRs to identify off-target effects .
  • Cellular assays : Measure downstream signaling markers (e.g., Ca²⁺ flux for receptor activation) .
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and efficacy in disease-relevant contexts .

Advanced: How can statistical design of experiments (DoE) improve synthesis and bioactivity testing?

  • Synthesis optimization : Apply fractional factorial designs to screen critical variables (e.g., reaction time, temperature, reagent equivalents) and identify interactions affecting yield .
  • Bioassay optimization : Use central composite designs to balance cell viability and signal intensity in dose-response studies .
  • Data analysis : Multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity metrics .

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